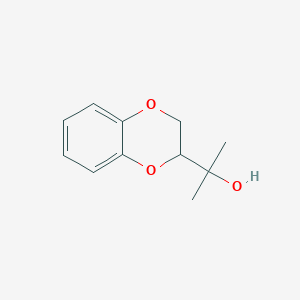
4-(difluoromethyl)-2-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)-2-methoxybenzoic acid (DFMBA) is a type of organic compound belonging to the family of carboxylic acids. It is a white crystalline solid with a molecular weight of 238.19 g/mol and a melting point of 176-178°C. It is a versatile chemical used in a variety of scientific research applications, including organic synthesis, pharmaceuticals, and biochemistry. DFMBA is an important intermediate for the production of various active pharmaceutical ingredients (APIs) and has been used as a building block for the synthesis of many pharmaceuticals.
Aplicaciones Científicas De Investigación
4-(difluoromethyl)-2-methoxybenzoic acid is used in a variety of scientific research applications, including organic synthesis, pharmaceuticals, and biochemistry. It is an important intermediate for the production of various active pharmaceutical ingredients (APIs) and has been used as a building block for the synthesis of many pharmaceuticals.
4-(difluoromethyl)-2-methoxybenzoic acid has also been used in the synthesis of compounds with potential anti-inflammatory, antifungal, and antiviral activity. It has also been used in the synthesis of compounds with potential anti-cancer activity. In addition, 4-(difluoromethyl)-2-methoxybenzoic acid has been used in the synthesis of compounds with potential anti-bacterial activity.
Mecanismo De Acción
4-(difluoromethyl)-2-methoxybenzoic acid is believed to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of inflammation-causing prostaglandins. It is thought to inhibit the enzyme by blocking the active site of the enzyme, thus preventing the conversion of arachidonic acid to prostaglandins.
Biochemical and Physiological Effects
4-(difluoromethyl)-2-methoxybenzoic acid has been found to have anti-inflammatory, antifungal, and antiviral activity. It has also been found to have anti-cancer activity. In addition, 4-(difluoromethyl)-2-methoxybenzoic acid has been found to have anti-bacterial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(difluoromethyl)-2-methoxybenzoic acid in lab experiments is that it is easy to synthesize and is relatively inexpensive. It is also a versatile chemical that can be used in a variety of scientific research applications.
The main limitation of using 4-(difluoromethyl)-2-methoxybenzoic acid in lab experiments is that it is highly toxic and should be handled with caution. It should also be stored in a cool, dry place away from light and heat.
Direcciones Futuras
There are a number of potential future directions for the use of 4-(difluoromethyl)-2-methoxybenzoic acid in scientific research. These include further exploration of its anti-inflammatory, antifungal, antiviral, and anti-cancer activities, as well as its potential use in the synthesis of new drugs and therapeutics. In addition, further research could be conducted on the mechanism of action of 4-(difluoromethyl)-2-methoxybenzoic acid and its potential side effects. Finally, further research could be conducted on the safety of 4-(difluoromethyl)-2-methoxybenzoic acid and its potential use in clinical settings.
Métodos De Síntesis
4-(difluoromethyl)-2-methoxybenzoic acid can be synthesized in two different ways: by direct fluorination of 2-methoxybenzoic acid and by the reaction of 4-fluorobenzaldehyde and 2-methoxybenzyl alcohol.
In the direct fluorination method, 2-methoxybenzoic acid is reacted with a mixture of sulfur hexafluoride and chlorine gas at a temperature of 120-140°C. This reaction yields 4-(difluoromethyl)-2-methoxybenzoic acid as a white solid.
In the second method, 4-fluorobenzaldehyde is reacted with 2-methoxybenzyl alcohol in the presence of a base, such as sodium hydroxide, at a temperature of 80-90°C. This reaction yields 4-(difluoromethyl)-2-methoxybenzoic acid as a white solid.
Propiedades
IUPAC Name |
4-(difluoromethyl)-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4,8H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSRWGIDHNJIKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethyl)-2-methoxybenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine hydrochloride](/img/structure/B6618223.png)

![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde](/img/structure/B6618257.png)
![2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6618274.png)




![5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B6618299.png)




